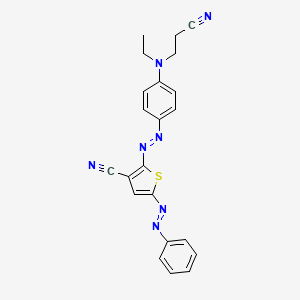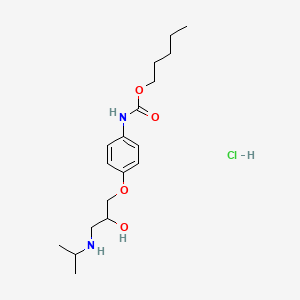
Sodium antimonate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium antimonate monohydrate is a chemical compound with the formula NaSb(OH)₆. It is composed of sodium, antimony, oxygen, and hydrogen atoms. This compound is known for its applications in various industrial processes and scientific research. It is often used as a flame retardant and in the production of certain types of glass and ceramics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium antimonate monohydrate can be synthesized through the oxidation of antimony trioxide (Sb₂O₃) in an alkaline medium. One common method involves pressure oxidation in a sodium hydroxide (NaOH) solution. The reaction conditions typically include an oxygen partial pressure of 2 MPa, a reaction time of 2 hours, and a stirring speed of 1000 rpm .
Industrial Production Methods: In industrial settings, this compound is often produced using a catalytic air oxidation method. This involves the selective formation of sodium antimonate from an antimony residue in a Na₂S-NaOH leaching solution. The process achieves high leaching efficiency of antimony, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium antimonate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products .
Applications De Recherche Scientifique
Sodium antimonate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for other antimony compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of antimony-based drugs.
Medicine: this compound is being explored for its therapeutic potential in treating diseases such as leishmaniasis and certain types of cancer
Industry: It is used in the production of flame retardants, glass, and ceramics.
Mécanisme D'action
The mechanism of action of sodium antimonate monohydrate involves its interaction with molecular targets and pathways within biological systems. In the context of antimony-based drugs, it is believed to interfere with the metabolism of parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as enzyme activity and DNA synthesis .
Comparaison Avec Des Composés Similaires
Sodium pyroantimonate (Na₃SbO₄): Similar in composition but differs in its structural and chemical properties.
Potassium antimonate (KSb(OH)₆): Shares similar applications but has different solubility and reactivity characteristics.
Calcium antimonate (Ca₂Sb₂O₇): Used in similar industrial applications but has distinct physical properties.
Uniqueness: Sodium antimonate monohydrate is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for both research and industrial purposes .
Propriétés
Numéro CAS |
30718-75-3 |
|---|---|
Formule moléculaire |
H2NaO4Sb |
Poids moléculaire |
210.76 g/mol |
Nom IUPAC |
sodium;oxido(dioxo)-λ5-stibane;hydrate |
InChI |
InChI=1S/Na.H2O.3O.Sb/h;1H2;;;;/q+1;;;;-1; |
Clé InChI |
OFYMLSAOFKFRCI-UHFFFAOYSA-N |
SMILES canonique |
O.[O-][Sb](=O)=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



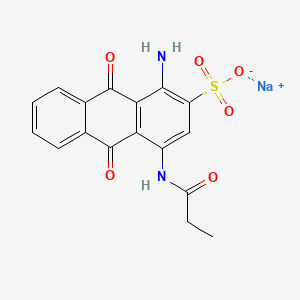
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)

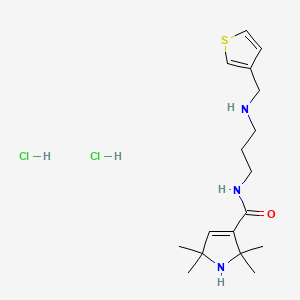
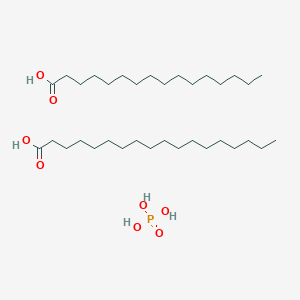


![7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12693982.png)
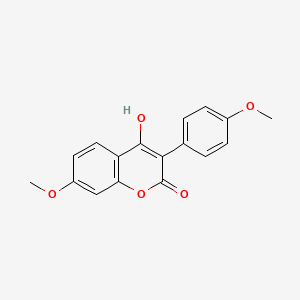
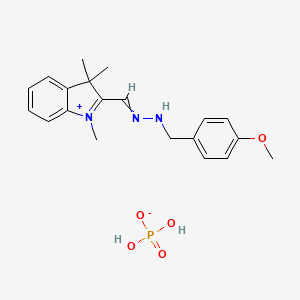
![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)
